molecular formula C21H25FN6O2 B2447045 8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 878430-60-5

8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2447045
CAS No.: 878430-60-5
M. Wt: 412.469
InChI Key: RTMHNESMPFGLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25FN6O2 and its molecular weight is 412.469. The purity is usually 95%.
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Scientific Research Applications

Tuberculosis Treatment Research

Research has shown the potential of purine linked piperazine derivatives as potent inhibitors of Mycobacterium tuberculosis. Specifically, a series of these derivatives have been synthesized, aiming to disrupt the biosynthesis of the peptidoglycan and exert antiproliferative effects. A cluster of six analogues demonstrated promising anti-mycobacterial activity, surpassing the potencies of some current drugs like Ethambutol. These findings were further supported by computational molecular docking analysis, paving the way for future development of preclinical agents against tuberculosis (Konduri et al., 2020).

Properties

IUPAC Name

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)13-15-4-6-16(22)7-5-15/h4-7H,1,8-13H2,2-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMHNESMPFGLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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